5,6-Diphenylmorpholin-2-one

Descripción general

Descripción

5,6-Diphenylmorpholin-2-one is a chemical compound that has been the subject of various studies due to its potential as a synthon in the asymmetric synthesis of amino acids and other organic molecules. The compound is characterized by the presence of a morpholine ring substituted with phenyl groups at the 5 and 6 positions, and a ketone functionality at the 2 position.

Synthesis Analysis

The synthesis of 5,6-diphenylmorpholin-2-one derivatives has been explored through different methods. One approach involves the reaction of (+)- or (-)-2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and p-TsOH-mediated ring closure to yield optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one . These compounds serve as valuable intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of 5,6-diphenylmorpholin-2-one derivatives is crucial for their reactivity and the stereochemical outcome of subsequent reactions. The presence of substituents on the morpholine ring, such as isopropyl or Boc groups, can influence the generation of carboxy-stabilized ylides and the selectivity of 1,3-dipolar cycloaddition reactions . The stereochemistry of these compounds is often predictable and highly controlled, which is essential for the synthesis of enantiomerically pure products.

Chemical Reactions Analysis

5,6-Diphenylmorpholin-2-one derivatives participate in various chemical reactions. They can be employed in asymmetric 1,3-dipolar cycloadditions to generate highly substituted prolines with high stereocontrol . Additionally, the spontaneous stereospecific rearrangement of related oxazolidines to diphenylmorpholin-2-one derivatives has been observed, highlighting the dynamic behavior of these compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-diphenylmorpholin-2-one derivatives are influenced by their molecular structure. These lactones are generally stable to storage and handling, which makes them suitable for use in synthetic applications . The reactivity of these compounds can be modulated by the introduction of different protecting groups and substituents, allowing for a flexible approach to the synthesis of a wide range of organic molecules .

Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry, specifically Asymmetric Synthesis .

- Summary of the Application : 5,6-Diphenylmorpholin-2-one is used as a synthon for the asymmetric synthesis of N-protected α-amino acids . These compounds serve as chiral, non-racemic templates for the construction of α-amino acids, which are found in a large number of biologically important metabolites and natural products .

- Methods of Application or Experimental Procedures : The synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one is achieved by the reaction of (+)- or (–)-2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection, and p-TsOH-mediated ring-closure . The resulting compounds can be used as synthons for the asymmetric synthesis of N-protected α-amino acids .

- Results or Outcomes : The synthesized compounds are quite stable to storage and handling . They offer great versatility for preparing structurally diverse amino acids in high optical purity . This has been illustrated in the synthesis of several complex alkaloid natural products .

Safety And Hazards

Propiedades

IUPAC Name |

5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633390 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diphenylmorpholin-2-one | |

CAS RN |

19180-79-1 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

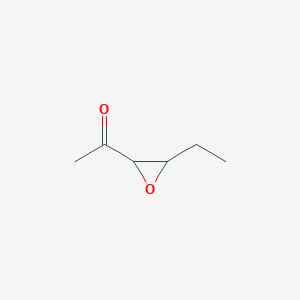

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)